![molecular formula C19H22O2S2 B14198061 Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate CAS No. 920979-47-1](/img/structure/B14198061.png)
Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate is a chemical compound that features a benzoate ester linked to a dithiolan ring via an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized by reacting a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted ethynyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-(1-oxoisoindolin-2-yl)benzoate
Uniqueness
Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate is unique due to its combination of a dithiolan ring and an ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Número CAS |
920979-47-1 |
|---|---|
Fórmula molecular |
C19H22O2S2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
methyl 4-[2-(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate |
InChI |
InChI=1S/C19H22O2S2/c1-21-18(20)16-9-7-15(8-10-16)11-12-19(22-13-14-23-19)17-5-3-2-4-6-17/h7-10,17H,2-6,13-14H2,1H3 |
Clave InChI |
IBHIJRXROQIAFF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C#CC2(SCCS2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
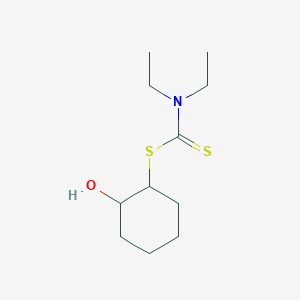
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)
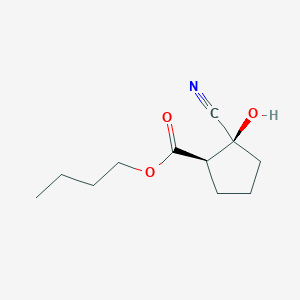
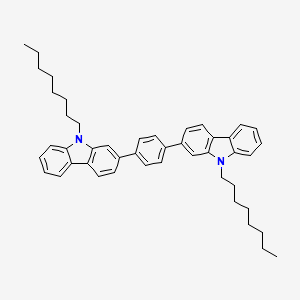
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
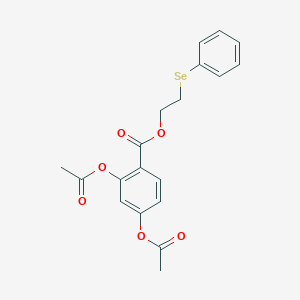
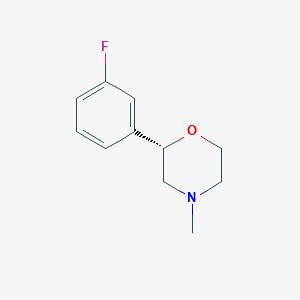
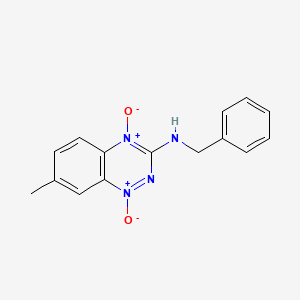


![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)
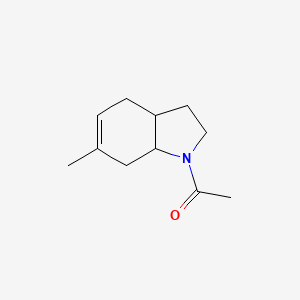
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
